molecular formula C9H13N3O B12612372 2-(3-Azidopropyl)-5-ethylfuran CAS No. 651315-30-9

2-(3-Azidopropyl)-5-ethylfuran

Cat. No.: B12612372
CAS No.: 651315-30-9
M. Wt: 179.22 g/mol
InChI Key: RIAVKLQSNSAOBY-UHFFFAOYSA-N
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Description

2-(3-Azidopropyl)-5-ethylfuran is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a furan ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropyl)-5-ethylfuran typically involves the introduction of the azide group through a nucleophilic substitution reaction. One common method is the reaction of 3-chloropropyl-5-ethylfuran with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

3-chloropropyl-5-ethylfuran+NaN3This compound+NaCl\text{3-chloropropyl-5-ethylfuran} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 3-chloropropyl-5-ethylfuran+NaN3​→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropyl)-5-ethylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.

    Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    1,2,3-Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azide group.

    Substituted Derivatives: Formed via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropyl)-5-ethylfuran primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a concerted cycloaddition mechanism. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azidopropyl)-5-ethylfuran is unique due to its combination of an azide group and a furan ring, which imparts distinct reactivity and potential for diverse applications in click chemistry, materials science, and medicinal chemistry.

Properties

CAS No.

651315-30-9

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(3-azidopropyl)-5-ethylfuran

InChI

InChI=1S/C9H13N3O/c1-2-8-5-6-9(13-8)4-3-7-11-12-10/h5-6H,2-4,7H2,1H3

InChI Key

RIAVKLQSNSAOBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCCN=[N+]=[N-]

Origin of Product

United States

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